REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)[C:3]([OH:5])=[O:4].CI.[C:13](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[OH:1][CH:2]([C:6]1[CH:10]=[CH:9][S:8][CH:7]=1)[C:3]([O:5][CH3:13])=[O:4] |f:2.3.4|
|
Name
|
|
Quantity
|
6.32 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C1=CSC=C1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts, after drying over magnesium sulphate
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OC)C1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.49 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |